molecular formula C16H26N2O B1306464 (1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine CAS No. 626217-91-2

(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine

Cat. No. B1306464
CAS RN: 626217-91-2
M. Wt: 262.39 g/mol
InChI Key: STSCZGKZJLZTPR-UHFFFAOYSA-N
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Description

The compound "(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine" is a piperidine analogue, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine group. Piperidine analogues are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of neurological disorders.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of "this compound", they do provide insights into the synthesis of related piperidine analogues. For instance, the synthesis of a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines is described, highlighting the importance of the N-substituent in determining the affinity for the dopamine transporter (DAT) . Similarly, the synthesis of optically active molecules based on a piperidin-3-ol template is reported, which suggests that stereochemistry plays a crucial role in the affinity for monoamine transporters . These studies imply that the synthesis of piperidine analogues involves careful consideration of substituents and stereochemistry to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of piperidine analogues is critical in determining their interaction with biological targets. The papers suggest that the presence of specific substituents, such as the bis(4-fluorophenyl)methoxy group, can significantly enhance the binding affinity to the DAT . Additionally, the stereochemistry of the molecules can influence their activity toward monoamine transporters, which are important in the pathophysiology of various neurological disorders . Therefore, the molecular structure of "this compound" would likely be designed to optimize interactions with its biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperidine analogues are not explicitly detailed in the provided papers. However, it can be inferred that such reactions would require the formation of the piperidine ring, introduction of the ethyl and methoxy-phenyl-ethyl groups, and potentially the creation of stereocenters. The reactions would need to be carefully controlled to achieve the desired selectivity and affinity for the transporters of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine analogues, such as solubility, stability, and reactivity, are essential for their pharmacokinetic and pharmacodynamic profiles. Although the provided papers do not discuss these properties in detail, they do indicate that the compounds have high affinity for the DAT and varying affinities for other monoamine transporters, which suggests that these properties have been optimized to some extent for interaction with biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : Research has demonstrated the efficiency of microwave-assisted synthesis in producing carboxamides from primary aliphatic amines, including piperidine derivatives. This method offers good yields and presents a viable pathway for synthesizing related compounds (Milosevic et al., 2015).

  • Novel Pyrimidines and Isoquinolines : Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate has been synthesized, leading to the creation of new pyrimidine and isoquinoline derivatives. These findings open avenues for further chemical investigations and potential applications (Paronikyan et al., 2016).

Potential Therapeutic Applications

  • Anticancer Agents : A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed their potential as anticancer agents. Certain derivatives exhibited low IC50 values, indicating strong anticancer activity, which warrants further in vivo studies to explore their therapeutic effectiveness (Rehman et al., 2018).

Structural and Conformational Analysis

  • Crystal Structures : Studies on the crystal structures of related piperidine derivatives have provided insights into their conformational preferences and intermolecular interactions. Such structural analyses are crucial for understanding the reactivity and potential binding mechanisms of these compounds (Raghuvarman et al., 2014).

Medicinal Chemistry and Drug Design

  • Monoamine Re-uptake Inhibitors : Research into monoamine re-uptake inhibiting properties of piperazine derivatives has contributed to the search for new antidepressants. Understanding the relationship between in vitro and in vivo activity can guide the design of drugs targeting dopamine re-uptake (Wieringa et al., 2010).

  • Design of High-Affinity Monoamine Transporter Ligands : The synthesis of piperidines with various substituents has led to the creation of compounds with high binding affinities for dopamine transporters. Adjusting the substituents allows for altering selectivity towards serotonin and norepinephrine transporters, showcasing a method for designing drugs with targeted transporter selectivity (Greiner et al., 2006).

properties

IUPAC Name

1-ethyl-N-[1-(4-methoxyphenyl)ethyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-4-18-11-9-15(10-12-18)17-13(2)14-5-7-16(19-3)8-6-14/h5-8,13,15,17H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSCZGKZJLZTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212952
Record name 1-Ethyl-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

626217-91-2
Record name 1-Ethyl-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626217-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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